8-(benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzylsulfanyl group, a fluorophenylmethyl group, and a dimethylpurine core, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of the benzylsulfanyl and fluorophenylmethyl groups to the purine core. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
8-(benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
8-(4-Chloro-benzylsulfanyl)-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione: Similar structure with a chloro group instead of a fluorophenylmethyl group.
Other benzylsulfanyl purines: Compounds with variations in the substituents on the purine core.
Uniqueness
8-(benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the fluorophenylmethyl group, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
8-(Benzylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in biological research due to its potential pharmacological properties. This compound features a complex structure that includes a benzylthio group and a 4-fluorobenzyl moiety, which may influence its interactions with biological targets.
- IUPAC Name : 8-benzylsulfanyl-1,3-dimethyl-7-[(4-fluorophenyl)methyl]purine-2,6-dione
- Molecular Formula : C22H22N4O2S
- Molecular Weight : 398.50 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator in various biochemical pathways. The presence of the benzylthio and fluorobenzyl groups likely enhances its binding affinity and specificity toward target proteins.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. Its mechanism appears to involve interference with cellular signaling pathways critical for tumor proliferation.
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models, which could have implications for diseases associated with oxidative damage.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound:
Study | Objective | Methodology | Results |
---|---|---|---|
Study 1 | Antitumor effects | MTT assay on cancer cell lines | Significant reduction in cell viability at concentrations above 10 µM |
Study 2 | Antioxidant capacity | DPPH radical scavenging assay | IC50 value of 25 µM indicating strong antioxidant activity |
Study 3 | Enzyme inhibition | Kinetic assays on target enzymes | Competitive inhibition observed with Ki values ranging from 5 to 15 µM |
Toxicological Profile
Toxicity studies indicate that while the compound shows promising biological activity, it also exhibits some degree of cytotoxicity at higher concentrations. The No Observed Adverse Effect Level (NOAEL) was determined to be around 100 µM in preliminary studies.
Properties
IUPAC Name |
8-benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-8-10-16(22)11-9-14)20(23-18)29-13-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCDMFUEQRKNCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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